

Application Notes and Protocols: Solubility and Stability of BMS-986463

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Compound of Interest

Compound Name: BMS-986463

Cat. No.: B15605328

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Introduction

BMS-986463 is a first-in-class molecular glue degrader of WEE1 kinase, a critical cell cycle regulator.[1][2][3] By inducing the degradation of WEE1, **BMS-986463** allows cells with DNA damage to proceed through the G2/M checkpoint, leading to mitotic catastrophe and apoptosis in cancer cells.[1][4] This mechanism makes it a promising therapeutic agent for various advanced solid tumors.[5][6] The development of a successful formulation for a new chemical entity like **BMS-986463** requires a thorough understanding of its physicochemical properties, particularly its solubility and stability in various laboratory solvents. These parameters are crucial for designing appropriate formulations for in vitro and in vivo studies, as well as for ensuring the integrity and reliability of experimental results.

This document provides detailed application notes and standardized protocols for determining the solubility and stability of **BMS-986463** in common laboratory solvents.

Data Presentation: Solubility and Stability of BMS-986463

Note: The following data are representative examples and may not reflect the actual experimental values for **BMS-986463**. Researchers should determine these values experimentally.

Table 1: Equilibrium Solubility of **BMS-986463** in Various Solvents at 25°C

Solvent	Dielectric Constant (at 20°C)	Polarity Index	Solubility (mg/mL)	Solubility (µM)
Water (pH 7.4)	80.1	10.2	< 0.1	< 170
Phosphate-Buffered Saline (PBS, pH 7.4)	~79	~10.2	< 0.1	< 170
Dimethyl Sulfoxide (DMSO)	46.7	7.2	> 100	> 170,000
Ethanol (95%)	25.3	5.2	~10	~17,000
Methanol	33.0	5.1	~5	~8,500
Acetonitrile	37.5	5.8	~2	~3,400
Propylene Glycol	32.0	6.8	~25	~42,500
Polyethylene Glycol 400 (PEG 400)	12.5	4.3	> 50	> 85,000

Table 2: Stability of **BMS-986463** in Solution at Different Temperatures (Percent Remaining After 48 Hours)

Solvent	Storage Condition	4°C	25°C (Room Temperature)	40°C
DMSO	-20°C	> 99%	98%	92%
PBS (pH 7.4)	4°C	95%	85% (24h)	60% (24h)
Ethanol:Water (1:1)	4°C	98%	90%	75%

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol is based on the widely accepted shake-flask method to determine the thermodynamic equilibrium solubility of a compound.^{[7][8][9]}

Materials:

- **BMS-986463** (solid powder)
- Selected laboratory solvents (e.g., Water, PBS, DMSO, Ethanol)
- 2 mL screw-cap vials
- Orbital shaker with temperature control
- Microcentrifuge
- Calibrated analytical balance
- High-Performance Liquid Chromatography (HPLC) system with UV detector
- Volumetric flasks and pipettes

Procedure:

- Add an excess amount of **BMS-986463** to a 2 mL vial. The excess solid should be visually apparent.
- Add a known volume (e.g., 1 mL) of the desired solvent to the vial.
- Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C).
- Shake the vials at a constant speed (e.g., 150 rpm) for a predetermined time to ensure equilibrium is reached (typically 24-48 hours).

- After incubation, visually inspect the vials to confirm the presence of undissolved solid.
- Centrifuge the vials at a high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess solid.
- Carefully collect an aliquot of the supernatant without disturbing the solid pellet.
- Dilute the supernatant with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.
- Analyze the diluted sample by a validated HPLC method to determine the concentration of **BMS-986463**.
- Perform the experiment in triplicate for each solvent.

Protocol 2: Assessment of Solution Stability

This protocol outlines a method to assess the stability of **BMS-986463** in solution under various storage conditions.[\[10\]](#)[\[11\]](#)[\[12\]](#)

Materials:

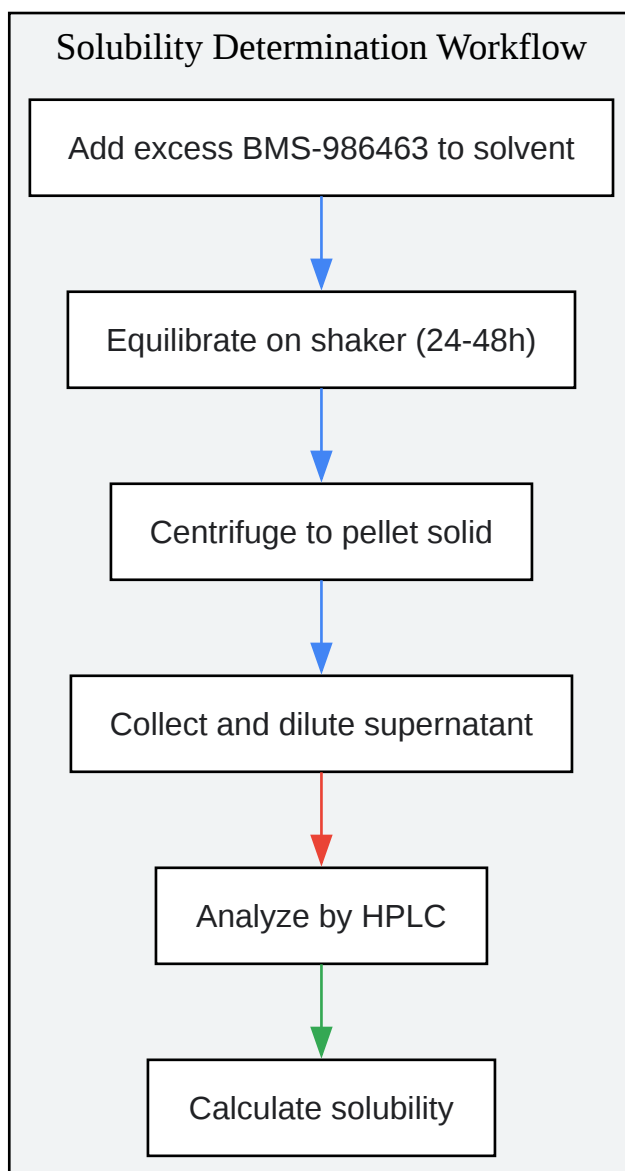
- Stock solution of **BMS-986463** in the desired solvent (e.g., 10 mM in DMSO)
- Selected laboratory solvents for dilution
- HPLC vials
- Temperature-controlled storage chambers (e.g., refrigerator at 4°C, incubator at 25°C and 40°C)
- HPLC system with UV detector

Procedure:

- Prepare a stock solution of **BMS-986463** in the chosen solvent at a known concentration.
- Dilute the stock solution with the test solvent to the final desired concentration (e.g., 10 µM).

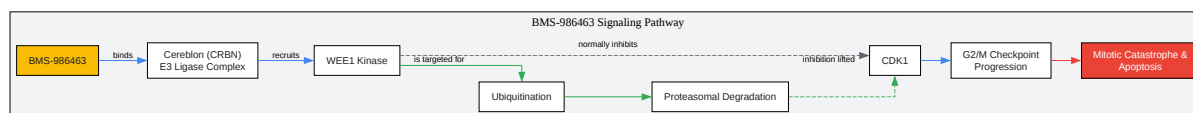
- Aliquot the solution into multiple HPLC vials.
- Take a sample at time zero (T=0) for immediate HPLC analysis. This will serve as the baseline.
- Store the remaining vials at different temperature conditions (e.g., 4°C, 25°C, 40°C).
- At specified time points (e.g., 2, 4, 8, 24, 48 hours), retrieve one vial from each storage condition.
- Allow the vial to equilibrate to room temperature.
- Analyze the sample by HPLC to determine the concentration of **BMS-986463** remaining.
- Calculate the percentage of **BMS-986463** remaining at each time point relative to the T=0 sample.
- The stability is often reported as the time at which a certain percentage of the compound (e.g., 90%) remains.

Mandatory Visualizations



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Caption: Workflow for Equilibrium Solubility Determination.



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Caption: Mechanism of Action of **BMS-986463**.

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